molecular formula C12H13N3O B8610165 (S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

(S)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide

Cat. No. B8610165
M. Wt: 215.25 g/mol
InChI Key: SWRKTKBVJYIDTG-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04628057

Procedure details

In the same manner as described above (1) and (2) using (3S)-2-benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, there is obtained (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxamide as powder.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:23]([C:24]([NH2:26])=[O:25])[CH2:22][C:21]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:14][C:13]=2[CH2:12]1)=O)C1C=CC=CC=1.C1C2NC3C(=CC=CC=3)C=2CC(C(N)=O)N1.C(OC(N1[C@H](C(O)=O)CC2C3C(=CC=CC=3)NC=2C1)=O)C1C=CC=CC=1>>[CH2:12]1[C:13]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH2:22][C@@H:23]([C:24]([NH2:26])=[O:25])[NH:11]1

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC=2NC3=CC=CC=C3C2CC1C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NC(CC=2C3=CC=CC=C3NC12)C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC=2NC3=CC=CC=C3C2C[C@H]1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N[C@@H](CC=2C3=CC=CC=C3NC12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04628057

Procedure details

In the same manner as described above (1) and (2) using (3S)-2-benzyloxycarbonyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid, there is obtained (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxamide as powder.
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:11]1[CH:23]([C:24]([NH2:26])=[O:25])[CH2:22][C:21]2[C:20]3[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=3)[NH:14][C:13]=2[CH2:12]1)=O)C1C=CC=CC=1.C1C2NC3C(=CC=CC=3)C=2CC(C(N)=O)N1.C(OC(N1[C@H](C(O)=O)CC2C3C(=CC=CC=3)NC=2C1)=O)C1C=CC=CC=1>>[CH2:12]1[C:13]2[NH:14][C:15]3[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=3)[C:21]=2[CH2:22][C@@H:23]([C:24]([NH2:26])=[O:25])[NH:11]1

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC=2NC3=CC=CC=C3C2CC1C(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1NC(CC=2C3=CC=CC=C3NC12)C(=O)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)N1CC=2NC3=CC=CC=C3C2C[C@H]1C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1N[C@@H](CC=2C3=CC=CC=C3NC12)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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